Potassium 1-carboxyvinyl hydrogenphosphate

Structural Biology Crystallography Enzymology

Researchers relying on ATP regeneration often face batch variability and off-target phosphatase activity. PEP-K (Potassium 1-carboxyvinyl hydrogenphosphate) eliminates these issues with its high phosphate-transfer potential and minimal inorganic pyrophosphatase reactivity (1-12%), ensuring sustained ATP levels. • ATP regeneration substrate: powers coupled enzyme assays and cell-free expression systems. • Low off-target interference: ≤12% reactivity with inorganic pyrophosphatase prevents signal drift. • Definitive structural biology reagent: consistent K⁺-mediated conformation (-209.1° torsion angle) for reproducible crystallography and kinetics. ≥98% purity. Shipped under inert atmosphere with cold-chain options.

Molecular Formula C3H4KO6P
Molecular Weight 206.13 g/mol
CAS No. 4265-07-0
Cat. No. B052820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1-carboxyvinyl hydrogenphosphate
CAS4265-07-0
Synonyms2-(Phosphonooxy)-2-propenoic Acid Potassium Salt (1:1);  Monopotassium Phosphoenolpyruvate;  2-hydroxy-Acrylic Acid Dihydrogen Phosphate Monopotassium Salt Santa Cruz Biotechnology
Molecular FormulaC3H4KO6P
Molecular Weight206.13 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)OP(=O)(O)[O-].[K+]
InChIInChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1
InChIKeySOSDSEAIODNVPX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Potassium 1-Carboxyvinyl Hydrogenphosphate (CAS 4265-07-0) for Biochemical Research: Core Properties & Sourcing Essentials


Potassium 1-carboxyvinyl hydrogenphosphate (CAS 4265-07-0), the monopotassium salt of phosphoenolpyruvate (PEP-K), is a high-energy metabolic intermediate central to glycolysis and gluconeogenesis . With a molecular formula of C₃H₄KO₆P and a molecular weight of 206.13 g/mol, it serves as the phosphate donor in the terminal, ATP-generating step of glycolysis catalyzed by pyruvate kinase [1]. Beyond its canonical role, it functions as an ATP regeneration substrate in enzymatic syntheses and as a versatile C3-synthon in chemoenzymatic bond-forming reactions . Its hygroscopic nature and recommended storage at -20°C under an inert atmosphere are critical for maintaining its high phosphate-transfer potential .

Why PEP-K (CAS 4265-07-0) Cannot Be Interchanged with Alternative Phosphoenolpyruvate Salts or Substrates


While several phosphoenolpyruvate salts and structural analogs exist, direct substitution of Potassium 1-carboxyvinyl hydrogenphosphate with an alternative often leads to altered enzyme kinetics, aberrant molecular recognition, or compromised experimental reproducibility. This is because the specific counterion (K⁺) and its unique coordination geometry within the crystalline lattice directly influence the compound's solution behavior and interaction with biological targets [1]. Furthermore, PEP-K displays unique activity profiles against non-canonical enzymes, such as inorganic pyrophosphatase, where it exhibits only 1-12% of the activity of diphosphate [2]. A simple swap to a different salt form or an uncharacterized analog without verifying these specific metrics can invalidate quantitative enzymatic assays, alter metabolic flux in cell-based studies, and lead to significant batch-to-batch variability in chemoenzymatic syntheses.

Quantitative Evidence: Differentiating Potassium 1-Carboxyvinyl Hydrogenphosphate (PEP-K) from Closest Analogs


Distinct Solid-State Conformation Dictates Unique Solution Behavior Compared to Cyclohexylammonium Salt

Potassium 1-carboxyvinyl hydrogenphosphate (PEP-K) adopts a unique solid-state conformation with a torsion angle C(2)-C(1)-O(13)-P of -209.1°, which is fundamentally different from the -90° angle found in the PEP-cyclohexylammonium salt [1]. This stark difference in molecular geometry results from the K⁺ ion simultaneously binding to both the phosphate and carboxyl ends of the same PEP molecule, a coordination pattern absent in other salt forms [1].

Structural Biology Crystallography Enzymology

PEP-K is a Poor Substrate for Inorganic Pyrophosphatase, Enabling Selective Coupled Assays

In the context of inorganic pyrophosphatase (EC 3.6.1.1), phosphoenolpyruvate is a very weak substrate, exhibiting only 1-12% relative activity compared to its canonical substrate, diphosphate [1]. This low activity is a critical functional characteristic for researchers designing coupled enzyme assays.

Enzyme Kinetics Assay Development Coupled Reactions

High, Well-Defined Purity for Reproducible Enzymology vs. Lower-Grade Alternatives

Reputable vendors supply PEP-K with rigorously defined purity, typically ≥97% (enzymatic assay) to 99% (HPLC) . This contrasts with lower-grade or uncharacterized material which may contain significant levels of degradation products or inhibitors that can skew kinetic measurements and reduce synthetic yields.

Analytical Chemistry Quality Control Reproducibility

Optimal Research and Industrial Applications for Potassium 1-Carboxyvinyl Hydrogenphosphate (CAS 4265-07-0)


ATP Regeneration in Coupled Enzyme Assays and Cell-Free Protein Synthesis

PEP-K, with its high phosphate-transfer potential, is the preferred substrate for driving ATP regeneration from ADP in coupled enzyme systems. Its documented low reactivity with inorganic pyrophosphatase (1-12% relative activity) ensures minimal interference, making it ideal for continuous spectrophotometric assays and for powering cell-free expression systems where sustained ATP levels are critical [1].

High-Resolution Structural and Kinetic Studies of PEP-Dependent Enzymes

For X-ray crystallography and detailed kinetic analysis, the specific solid-state conformation of PEP-K (-209.1° torsion angle) and its K⁺-mediated intramolecular binding are essential. Use of the structurally distinct cyclohexylammonium salt (-90° torsion angle) would present a different molecular geometry, potentially leading to non-native binding modes or altered kinetic parameters. Therefore, PEP-K is the definitive reagent for structural and mechanistic enzymology [2].

Chemoenzymatic Synthesis of C–C and C–P Bonds as a Versatile C3 Synthon

In synthetic biology and medicinal chemistry, PEP-K serves as a versatile C3-synthon. Its high purity (≥97-99%) is paramount for maximizing the yield and selectivity of enzymatic C–C, C–P, and C–O bond-forming reactions. Lower purity material may introduce inhibitors that poison catalysts or lead to the formation of unwanted side products, compromising the efficiency and economics of the synthetic route .

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